molecular formula C20H16N4O3 B14179623 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide) CAS No. 920976-27-8

N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)

Cat. No.: B14179623
CAS No.: 920976-27-8
M. Wt: 360.4 g/mol
InChI Key: DHSPOCUGKIHIKB-UHFFFAOYSA-N
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Description

2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with two acryloylamino phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-aminoacetophenone with acryloyl chloride to form 4-(acryloylamino)acetophenone. This intermediate is then cyclized with hydrazine hydrate to yield the desired oxadiazole derivative. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acryloyl groups, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the acryloyl groups can yield the corresponding amines or alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of high-performance polymers and materials with unique properties such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The acryloyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. Additionally, the oxadiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

  • 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole

Comparison: Compared to its analogs, 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is unique due to the presence of acryloyl groups, which impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

920976-27-8

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-[5-[4-(prop-2-enoylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C20H16N4O3/c1-3-17(25)21-15-9-5-13(6-10-15)19-23-24-20(27-19)14-7-11-16(12-8-14)22-18(26)4-2/h3-12H,1-2H2,(H,21,25)(H,22,26)

InChI Key

DHSPOCUGKIHIKB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C=C

Origin of Product

United States

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